Quadrosilan

Beschreibung

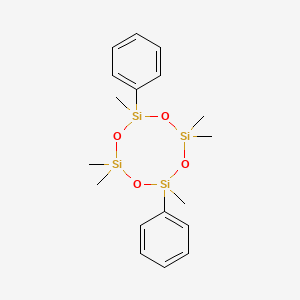

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQZMPQJXABFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063546, DTXSID601015701 | |

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2 | |

| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diphenylhexamethylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, hexamethyldiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quadrosilan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quadrosilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUADROSILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KT601WPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Quadrosilan (Cisobitan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known by its brand name Cisobitan and developmental code KABI-1774, is a synthetic, nonsteroidal organosilicon compound with potent estrogenic and antigonadotropic properties.[1] Developed in the 1970s, it has been primarily investigated for its therapeutic potential in the management of prostate cancer.[1][2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and available clinical data for this compound, intended to serve as a technical resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically known as 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[1] Its structure features a cyclotetrasiloxane ring with methyl and phenyl substituents.

Chemical Identifiers:

-

IUPAC Name: 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[1]

-

CAS Number: 4657-20-9[1]

-

Molecular Formula: C₁₈H₂₈O₄Si₄[1]

-

Synonyms: Cisobitan, KABI-1774, 2,6-cisdiphenylhexamethylcyclotetrasiloxane[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molar Mass | 420.758 g·mol⁻¹ | [1] |

| Boiling Point | 353.9 °C at 760 mmHg | [4] |

| Density | 1.06 g/cm³ | [4] |

| Flash Point | 146 °C | [4] |

| LogP | 3.42840 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Pharmacology

Mechanism of Action: Estrogenic and Antigonadotropic Effects

This compound's primary pharmacological action stems from its potent estrogenic activity, which is reported to be equivalent to that of estradiol.[1] As a nonsteroidal estrogen, it is believed to exert its effects through binding to and activating estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. The activation of ERs can lead to both genomic and non-genomic signaling cascades.

The antigonadotropic effect of this compound is a key aspect of its therapeutic rationale in prostate cancer.[2][3] By mimicking the effects of estrogen, this compound is thought to suppress the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a reduction in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. The decreased levels of LH, in turn, inhibit the production of androgens, such as testosterone, in the testes. Given that prostate cancer is often androgen-dependent, this reduction in circulating androgens can lead to tumor regression.

Signaling Pathway

The estrogenic signaling pathway is complex, involving both direct gene regulation (genomic) and rapid, non-transcriptional effects (non-genomic). Upon binding of an estrogenic ligand like this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The ER can also interact with other transcription factors to regulate gene expression indirectly. Non-genomic signaling can be initiated by membrane-associated ERs, leading to the activation of various kinase cascades.

Caption: Estrogenic and Antigonadotropic Signaling of this compound.

Experimental Protocols

Synthesis Workflow (Hypothetical)

A plausible synthetic route to a cyclosiloxane like this compound would likely involve the hydrolysis and condensation of dichlorosilane precursors.

Caption: Hypothetical Synthesis Workflow for this compound.

Clinical and Preclinical Data

Preclinical Findings

Studies in animal models have provided insights into the biological effects of this compound (KABI 1774). In male rabbits and dogs, administration of the compound led to arrested spermatogenesis, degeneration of germ cells, and atrophy of interstitial cells in the testes.[5] Marked epithelial atrophy was also observed in the prostate gland.[5] These findings are consistent with an estrogen-mimicking, antigonadotropic effect, and potentially a direct antiandrogenic effect on the epididymis.[5]

Clinical Trials in Prostate Cancer

Several clinical studies were conducted in the 1970s and 1980s to evaluate the efficacy and safety of this compound (Cisobitan) in patients with prostate cancer.

A pilot study involving 9 patients with prostatic cancer, who received a dose of 4-5 mg/kg body weight, concluded that at this dosage, Cisobitan was not adequate for tumor palliation.[3][6] However, no side effects were noted for up to 6 months of treatment.[6]

Another study with 13 patients with stage III or IV carcinoma of the prostate found that Cisobitan acted as a strong antiandrogen and exerted all the known effects of estrogens, including feminization and cardiovascular complications.[7] This led the authors to question its advantage over conventional estrogen therapy.[7]

A larger, prospective multicenter study compared Cisobitan to an estrogen preparation in 140 patients with well and moderately well-differentiated prostatic cancer.[2] The study found no major differences in the subjective, objective, or laboratory responses between the two treatment groups.[2] The side effect profiles were similar, although edema requiring diuretics was more frequent in the estrogen-treated group.[2] Notably, there was a significant difference in mortality at 12 months, with fewer deaths in the Cisobitan group, primarily due to a lower incidence of fatal cardiovascular events.[2] However, this difference in mortality was less pronounced at the 24-month follow-up.[2]

Summary and Future Perspectives

This compound is a nonsteroidal estrogen with demonstrated antigonadotropic activity. Its development in the mid-20th century provided an alternative to conventional estrogen therapy for prostate cancer, with some clinical data suggesting a potentially more favorable cardiovascular safety profile in the short term. However, it still induced estrogenic side effects such as feminization.

For contemporary drug development, this compound serves as an interesting case study of an organosilicon compound with potent hormonal activity. Further investigation into its specific interactions with estrogen receptor subtypes and the downstream signaling pathways could provide valuable insights for the design of novel selective estrogen receptor modulators (SERMs). The lack of comprehensive, modern analytical and pharmacokinetic data presents a significant gap in our understanding of this compound. Should there be renewed interest in this chemical scaffold, a thorough re-evaluation using modern analytical techniques and pharmacological assays would be warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Antigonadotropin - Wikipedia [en.wikipedia.org]

- 5. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Quadrosilan: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known as Cisobitan or 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] It has been investigated primarily for its antigonadotropic properties in the treatment of advanced prostate cancer.[2][3][4] This document provides a comprehensive overview of the known mechanism of action of this compound, drawing from available preclinical and clinical data. Due to the limited specific research on this compound's molecular interactions, this guide also extrapolates its mechanism based on its established potent estrogenic activity, which is reported to be equivalent to that of estradiol.[1]

Core Mechanism of Action: Estrogen Receptor Agonism

The primary mechanism of action of this compound is its function as a potent estrogen receptor (ER) agonist. As a synthetic nonsteroidal estrogen, it mimics the action of endogenous estrogens by binding to and activating estrogen receptors, primarily ERα and ERβ. This agonistic activity is the foundation for its therapeutic application in prostate cancer and its observed physiological effects.

Antigonadotropic Effect

This compound's principal therapeutic effect in prostate cancer stems from its potent antigonadotropic activity.[2][3][5] This is achieved through the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.

-

Hypothalamic-Pituitary Suppression: By acting as a powerful estrogen, this compound provides a strong negative feedback signal to the hypothalamus and the pituitary gland.[5] This leads to a significant reduction in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, a marked decrease in the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[5] Preclinical studies in male rats demonstrated that this compound effectively lowers serum LH and FSH levels.[5]

-

Reduction of Androgen Synthesis: The suppression of LH secretion is critical in the context of prostate cancer. LH is the primary stimulus for testosterone production in the Leydig cells of the testes. By reducing LH levels, this compound effectively inhibits testicular androgen synthesis, leading to a significant drop in circulating testosterone to castration levels. This "medical castration" is a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive prostate cancer.

The following diagram illustrates the antigonadotropic mechanism of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Clinical trial of a new antigonadotropic substance, 2,6-cis-diphenylhexamethylcyclotetrasiloxane, in cancer of the prostate. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cisobitan in treatment of prostatic cancer. A prospective controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antigonadotropic activity of an organosiloxane in the male rat: 2,6-cis-diphenylhexamethylcyc otetrasiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,6-cis-Diphenylhexamethylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-cis-Diphenylhexamethylcyclotetrasiloxane, also known by its pharmaceutical name Quadrosilan, is a synthetic, non-steroidal estrogen that has found application as an antigonadotropic agent in the treatment of prostate cancer.[1] Its specific stereochemistry is crucial for its biological activity. This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-cis-diphenylhexamethylcyclotetrasiloxane, focusing on the core methodologies, experimental protocols, and data presentation relevant to researchers in medicinal chemistry and drug development.

Core Synthesis Pathway: Co-hydrolysis of Dichlorosilanes

The primary route for the synthesis of diphenyl-substituted cyclosiloxanes, including the target molecule, involves the co-hydrolysis of dichlorodiphenylsilane and dimethyldichlorosilane. This reaction yields a mixture of cyclic and linear siloxanes with varying degrees of phenyl and methyl substitution. The formation of the desired 2,6-diphenylhexamethylcyclotetrasiloxane is a key product in this complex equilibrium, which can be influenced by reaction conditions.

The general reaction scheme is as follows:

Where 'n' can vary, leading to a mixture of cyclic oligomers and linear polymers. For the target molecule, x=2 and y=2, forming the cyclotetrasiloxane ring.

A "contrary hydrolysis method" has been described for the synthesis of dimethyldiphenylsilicone oils, which are composed of these types of structures. This method involves careful control of the hydrolysis conditions to direct the outcome of the reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of Mixed Diphenylhexamethylcyclotetrasiloxanes via Co-hydrolysis

This protocol outlines the general procedure for the co-hydrolysis of dichlorodiphenylsilane and dimethyldichlorosilane to produce a mixture of cyclosiloxanes.

Materials:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Toluene (or other suitable organic solvent like xylene/acetone mixture)[2]

-

Deionized water

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Anhydrous sodium sulfate (or other drying agent)

Procedure:

-

A solution of dichlorodiphenylsilane and dimethyldichlorosilane in a 1:1 molar ratio is prepared in a suitable organic solvent (e.g., toluene) in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser with a gas outlet to vent HCl gas.

-

The solution is cooled in an ice bath.

-

Deionized water is added dropwise to the stirred solution. The reaction is exothermic and produces HCl gas. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition of water is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete hydrolysis and condensation.

-

The organic layer is separated and washed successively with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with water again until the washings are neutral.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of cyclic and linear siloxanes.

Protocol 2: Isomer Separation by Fractional Crystallization

The separation of the cis and trans isomers of 2,6-diphenylhexamethylcyclotetrasiloxane can be achieved by fractional crystallization, a technique that separates compounds based on differences in their solubility.[3][4][5]

Materials:

-

Crude mixture of diphenylhexamethylcyclotetrasiloxanes

-

A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents like benzene-petroleum ether)[6]

Procedure:

-

The crude mixture of cyclosiloxanes is dissolved in a minimal amount of a suitable hot solvent.

-

The solution is allowed to cool slowly to room temperature. The less soluble isomer will crystallize out first. In many cases, the more symmetrical trans-isomer is less soluble and will precipitate first. The cis-isomer will be enriched in the mother liquor.

-

The crystals are collected by filtration.

-

The mother liquor is concentrated, and the cooling process is repeated to obtain further fractions.

-

The purity of the fractions can be monitored by a suitable analytical technique such as gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Recrystallization of the enriched fractions may be necessary to achieve high purity of the desired cis-isomer.

Data Presentation

The following tables summarize the key physicochemical properties and expected analytical data for 2,6-cis-diphenylhexamethylcyclotetrasiloxane.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈O₄Si₄ | [7] |

| Molecular Weight | 420.76 g/mol | [7] |

| Appearance | Crystalline solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in many organic solvents | [8] |

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Features | Reference |

| ¹H NMR | Signals corresponding to methyl protons on silicon and phenyl protons. The chemical shifts and coupling patterns will be specific to the cis-conformation. | [8] |

| ¹³C NMR | Resonances for methyl carbons and phenyl carbons. The symmetry of the cis-isomer will influence the number of distinct signals. | [7] |

| FT-IR | Characteristic Si-O-Si stretching vibrations in the cyclosiloxane ring (around 1000-1100 cm⁻¹), Si-CH₃ bands, and bands associated with the phenyl groups. | [8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 420, along with characteristic fragmentation patterns for cyclosiloxanes. | [8] |

Logical Relationships and Workflows

The synthesis and purification process can be visualized as a sequential workflow.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of 2,6-cis-diphenylhexamethylcyclotetrasiloxane.

Diagram 2: Logical Relationship of Synthesis Steps

Caption: Key chemical transformations in the synthesis of the target molecule.

Conclusion

The synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane is a multi-step process that requires careful control over the co-hydrolysis of dichlorosilane precursors and a robust method for the separation of the desired stereoisomer. While the general principles are established, further research into stereoselective synthesis methods could significantly improve the efficiency of obtaining the biologically active cis-isomer. This guide provides a foundational understanding for researchers to develop and optimize the synthesis of this important pharmaceutical compound.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. rcprocess.se [rcprocess.se]

- 4. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-cis-diphenylhexamethylcyclotetrasiloxane: physico-chemical properties and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Quadrosilan: A Technical Overview of a Nonsteroidal Estrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known as Cisobitan, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] Chemically identified as 2,6-cisdiphenylhexamethylcyclotetrasiloxane, this organosilicon compound has demonstrated potent estrogenic and antigonadotropic properties.[1][2] Its primary clinical application has been in the treatment of prostate cancer.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its known pharmacological properties, clinical efficacy, and proposed mechanism of action based on the available scientific literature. Due to the limited recent research on this specific compound, this guide also incorporates general principles of nonsteroidal estrogen action and representative experimental protocols to provide a broader context for its evaluation.

Introduction

Nonsteroidal estrogens are a class of compounds that elicit estrogenic effects without a steroidal chemical structure.[3] The development of synthetic estrogens has been crucial in various therapeutic areas, including hormone replacement therapy and oncology. This compound emerged as a promising agent for the management of advanced prostate cancer, a disease often dependent on androgenic stimulation. By exerting estrogenic effects, this compound can suppress the production of androgens, thereby inhibiting cancer progression.[4] This guide aims to consolidate the existing knowledge on this compound, offering a detailed resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is an organosilicon compound with a distinct cyclic structure.

| Property | Value |

| Chemical Name | 2,6-cisdiphenylhexamethylcyclotetrasiloxane |

| Synonyms | This compound, Cisobitan, KABI-1774 |

| Molecular Formula | C18H28O4Si4 |

| Molar Mass | 420.76 g/mol |

Pharmacological Profile

Mechanism of Action

As a nonsteroidal estrogen, this compound is believed to exert its effects primarily through binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.[3] These receptors are ligand-activated transcription factors that, upon activation, modulate the expression of target genes.[5] The binding of this compound to ERs is thought to initiate a cascade of molecular events, leading to both genomic and non-genomic effects.

Proposed Genomic Signaling Pathway of this compound:

Caption: Proposed genomic signaling pathway of this compound.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from clinical studies.

| Parameter | Value | Study Population |

| Administration | Oral | 7 patients with advanced prostate cancer |

| Dose | 100 mg (single dose) | 7 patients with advanced prostate cancer |

| Peak Plasma Concentration | 1-5 mg/l | 7 patients with advanced prostate cancer |

| Time to Peak Plasma Concentration | 4-8 hours | 7 patients with advanced prostate cancer |

| Biological Half-life | 18 (14-23) hours | 7 patients with advanced prostate cancer |

| Terminal Half-life (in one patient) | 4 months | 1 patient after discontinuation of therapy |

Data from a prospective controlled multicentre study.[6]

The long terminal half-life suggests potential accumulation in tissues, which has been observed in fat and prostate tissues.[6]

Clinical Efficacy in Prostate Cancer

This compound has been evaluated in clinical trials for the treatment of prostate cancer. A prospective, controlled, multicenter study compared the efficacy and safety of this compound (Cisobitan) with an estrogen preparation in patients with well and moderately well-differentiated prostatic cancer.

| Outcome (at 12 months) | This compound Group (n=70) | Estrogen Group (n=70) |

| Mortality | 2 | 10 |

| Cause of Death (Cancer) | 0 | 2 |

| Cause of Death (Cardiovascular) | 2 | 8 |

Data from a prospective controlled multicentre study.[2]

| Outcome (at 24 months) | This compound Group | Estrogen Group |

| Additional Deaths | 10 | 7 |

| Cause of Death (Cancer) | 7 | 4 |

Data from a prospective controlled multicentre study.[2]

The study noted no major differences in subjective, objective, or laboratory responses between the two treatment groups for well and moderately well-differentiated cancers.[2] However, a significant difference in mortality at 12 months was observed, primarily due to a higher rate of cardiovascular deaths in the estrogen-treated group.[2]

Adverse Effects

The side effect profile of this compound is consistent with its estrogenic activity.

| Adverse Effect | Observation |

| Feminization | Reported in male patients |

| Gynecomastia | A known side effect |

| Cardiovascular Complications | Observed in clinical trials |

| Edema requiring diuretics | Occurred less frequently than in the estrogen-treated group |

Observations from clinical studies.[2][4]

Experimental Protocols

Representative Experimental Workflow for Assessing Estrogenic Activity:

Caption: A representative experimental workflow for assessing estrogenic activity.

Estrogen Receptor Binding Assay (Representative Protocol)

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the estrogen receptor.

-

Preparation of ER-rich cytosol: Uteri from ovariectomized rodents are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing ERs.

-

Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the cytosolic preparation in the presence of varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: Methods such as hydroxylapatite adsorption or dextran-coated charcoal are used to separate the ER-bound radiolabeled estradiol from the free fraction.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference estrogen.

Reporter Gene Assay (Representative Protocol)

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

-

Cell Culture and Transfection: An ER-positive cell line (e.g., MCF-7) is transiently or stably transfected with a reporter construct containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

-

Cell Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Conclusion and Future Directions

This compound is a nonsteroidal estrogen with demonstrated clinical activity in the treatment of prostate cancer. Its estrogenic and antigonadotropic properties make it an effective hormonal agent. However, the available data, particularly regarding its molecular pharmacology and specific interactions with estrogen receptor subtypes, is limited and dates from several decades ago.

For a more complete understanding of this compound and to explore its potential in modern therapeutic contexts, further research would be beneficial. This could include:

-

Detailed in vitro studies to determine its binding affinity and selectivity for ERα and ERβ.

-

Comprehensive analysis of its downstream signaling effects using modern transcriptomic and proteomic approaches.

-

Re-evaluation of its clinical efficacy and safety profile in the context of current standards of care for prostate cancer.

This technical guide provides a foundation of the existing knowledge on this compound, highlighting both its established properties and the areas where further investigation is warranted.

References

- 1. epa.gov [epa.gov]

- 2. Construction of sensitive reporter assay yeasts for comprehensive detection of ligand activities of human corticosteroid receptors through inactivation of CWP and PDR genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Antigonadotropic Agents for Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced and metastatic prostate cancer.[1][2] The growth of prostate cancer is largely dependent on androgens, primarily testosterone.[3] Antigonadotropic agents achieve medical castration by disrupting the hypothalamic-pituitary-gonadal (HPG) axis, thereby suppressing testicular testosterone production.[4] This guide provides an in-depth technical overview of the primary classes of antigonadotropic agents: Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists. It details their distinct mechanisms of action, presents comparative clinical data in structured tables, outlines key experimental protocols for their evaluation, and uses logical diagrams to illustrate critical pathways and workflows.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis in Prostate Cancer

The HPG axis is the central regulatory pathway for testosterone production. The hypothalamus synthesizes and releases GnRH in a pulsatile manner.[5] This stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] LH then acts on the Leydig cells within the testes to produce testosterone.[5] In androgen-dependent prostate cancer, testosterone binds to the androgen receptor (AR) in cancer cells, promoting their growth and proliferation.[5] Antigonadotropic agents are designed to interrupt this signaling cascade.

Visualizing the HPG Axis

The following diagram illustrates the normal physiological signaling of the HPG axis.

Classes of Antigonadotropic Agents

There are two main classes of antigonadotropic agents used in prostate cancer therapy, distinguished by their mechanism of action at the pituitary GnRH receptor.[5]

GnRH Agonists

GnRH agonists (e.g., Leuprolide, Goserelin, Triptorelin) are synthetic analogues of the natural GnRH decapeptide.[8][9] Upon initial administration, they cause a surge in LH and FSH secretion, leading to a transient increase in testosterone levels known as a "tumor flare".[1][10] This flare can last for approximately one week and may exacerbate clinical symptoms, such as bone pain or urinary obstruction, necessitating co-administration of an antiandrogen.[1][7] However, continuous stimulation of the pituitary GnRH receptors leads to their desensitization and downregulation.[5][11] This ultimately suppresses LH and FSH release, reducing testosterone to castrate levels within 2 to 4 weeks.[6][7]

GnRH Antagonists

GnRH antagonists (e.g., Degarelix, Relugolix) act by directly and competitively blocking GnRH receptors in the pituitary gland.[5][11] This mechanism provides an immediate suppression of LH and FSH secretion without an initial surge in testosterone.[11][12] Consequently, testosterone levels are reduced to the castrate range much more rapidly, typically within 1-3 days, and the risk of a tumor flare phenomenon is eliminated.[13][14]

Clinical Data and Efficacy

The choice between a GnRH agonist and antagonist may depend on the clinical scenario.[5] Antagonists are often favored for patients with advanced, symptomatic disease due to their rapid action and avoidance of tumor flare.[5]

Comparative Efficacy of GnRH Agonists vs. Antagonists

The following table summarizes key efficacy data from a pivotal Phase III clinical trial comparing the GnRH antagonist Degarelix to the GnRH agonist Leuprolide.

| Parameter | Degarelix (GnRH Antagonist) | Leuprolide (GnRH Agonist) | Citation(s) |

| Mechanism | Direct GnRH receptor blockade | Receptor downregulation after initial surge | [5][11] |

| Time to Castration (Testosterone ≤ 50 ng/dL) | 3 days (96% of patients) | 21-28 days | [14][15] |

| Testosterone Surge | No | Yes | [13][14] |

| PSA Suppression | Significantly faster median PSA decline | Slower initial decline | [14] |

| Sustained Castration (at 1 year) | 97.2% - 98.3% | 96.4% | [14] |

| Antiandrogen Co-therapy | Not required | Recommended to prevent flare | [1][14] |

Dosing and Administration of Common Agents

| Agent | Class | Formulation | Dosing Schedule | Citation(s) |

| Leuprolide Acetate | GnRH Agonist | Intramuscular Depot | 7.5 mg (1-month), 22.5 mg (3-month), 30 mg (4-month), 45 mg (6-month) | [15][16] |

| Goserelin Acetate | GnRH Agonist | Subcutaneous Implant | 3.6 mg (1-month), 10.8 mg (3-month) | [13] |

| Triptorelin | GnRH Agonist | Intramuscular Depot | 3.75 mg (1-month), 11.25 mg (3-month), 22.5 mg (6-month) | [13] |

| Degarelix | GnRH Antagonist | Subcutaneous Injection | Loading dose: 240 mg; Maintenance dose: 80 mg monthly | [13][17] |

Common Adverse Events

Adverse events for both classes are primarily related to hypoandrogenism.[5]

| Adverse Event | GnRH Agonists | GnRH Antagonists | Citation(s) |

| Hot Flashes | Common | Common | [5] |

| Decreased Libido | Common | Common | [5] |

| Erectile Dysfunction | Common | Common | [5] |

| Fatigue | Common | Common | [5] |

| Injection Site Reactions | <1% | ~40% (mostly mild to moderate) | [14][17] |

| Arthralgia | ~9% | ~4% | [14] |

| Urinary Tract Infections | ~9% | ~3% | [14] |

| Bone Density Loss | Increased risk with long-term use | Increased risk with long-term use | [18] |

Key Experimental Protocols for Evaluation

The preclinical and clinical evaluation of antigonadotropic agents involves a series of standardized assays and protocols to determine their pharmacodynamics, pharmacokinetics, efficacy, and safety.

Preclinical Evaluation Workflow

A typical preclinical workflow is designed to establish proof-of-concept and characterize the agent's biological activity before human trials.

Detailed Methodologies

5.2.1 GnRH Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the GnRH receptor.

-

Protocol Outline:

-

Membrane Preparation: Homogenize pituitary tissue or cells expressing GnRH receptors (e.g., HEK293-GnRHR) in a buffered solution. Centrifuge to pellet membranes and resuspend.

-

Binding Reaction: Incubate the prepared membranes with a radiolabeled GnRH analogue (e.g., [125I]-Buserelin) and varying concentrations of the unlabeled test compound.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

-

5.2.2 Serum Testosterone Measurement

-

Objective: To quantify total serum testosterone levels to confirm medical castration (typically defined as ≤ 50 ng/dL).[19]

-

Protocol Outline (LC-MS/MS - Gold Standard):

-

Sample Preparation: Precipitate serum proteins using a solvent like acetonitrile. An internal standard (e.g., testosterone-d3) is added prior to precipitation for accurate quantification.

-

Extraction: Perform liquid-liquid or solid-phase extraction to isolate steroids from the supernatant.

-

Chromatography: Inject the extracted sample into a liquid chromatography (LC) system. A C18 column is typically used to separate testosterone from other steroids based on polarity.

-

Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both testosterone and the internal standard (Selected Reaction Monitoring - SRM).

-

Data Analysis: Quantify testosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[20][21]

-

5.2.3 Cell Proliferation Assay (e.g., MTT Assay)

-

Objective: To assess the direct antiproliferative effects of the agent on prostate cancer cell lines.

-

Protocol Outline:

-

Cell Culture: Plate androgen-sensitive (e.g., LNCaP) or castration-resistant (e.g., DU-145) prostate cancer cells in 96-well plates and allow them to adhere overnight.[12]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test agent. Include appropriate controls (vehicle, positive control).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 of the agent.

-

Conclusion and Future Directions

Antigonadotropic agents, specifically GnRH agonists and antagonists, are foundational in the management of advanced prostate cancer. While both classes effectively achieve medical castration, their distinct mechanisms of action result in different clinical profiles. GnRH antagonists offer a more rapid suppression of testosterone without the risk of a tumor flare, which can be advantageous in certain patient populations.[1][5] Future research is focused on developing novel formulations, including oral GnRH antagonists like relugolix, to improve patient convenience and adherence.[1][22] Furthermore, investigations continue into the direct effects of these agents on GnRH receptors expressed on tumor cells and their potential role in combination therapies for both hormone-sensitive and castration-resistant prostate cancer.[12][23]

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Evidence-based recommendations on androgen deprivation therapy for localized and advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancercouncil.com.au [cancercouncil.com.au]

- 4. researchgate.net [researchgate.net]

- 5. urologytimes.com [urologytimes.com]

- 6. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 8. FDA recommendations for preclinical testing of gonadotropin releasing hormone (GnRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of GnRH antagonists for prostate cancer: new approaches to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. auajournals.org [auajournals.org]

- 16. A New Sustained-release, 3-Month Leuprolide Acetate Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degarelix and its therapeutic potential in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Canadian Urological Association guideline on androgen deprivation therapy: Adverse events and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of gonadotropin-releasing hormone agonists used in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. myadlm.org [myadlm.org]

- 21. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of Synthetic Estrogens: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biological activity of synthetic estrogens, intended for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms of action, including genomic and non-genomic signaling pathways, and presents detailed protocols for key experimental assays used to characterize estrogenic compounds. Quantitative data on the binding affinities and potencies of representative synthetic estrogens are summarized in tabular format to facilitate comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex biological processes.

Introduction

Synthetic estrogens are a structurally diverse class of compounds that mimic the effects of endogenous estrogens, primarily 17β-estradiol (E2). These molecules, ranging from pharmaceuticals like ethinylestradiol and diethylstilbestrol to environmental estrogens such as bisphenol A, interact with estrogen receptors (ERs) and can profoundly impact physiological processes.[1] Their activity is mediated primarily through two receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which function as ligand-activated transcription factors.[2] The differential expression of ERα and ERβ in various tissues and their distinct transcriptional activities contribute to the tissue-selective effects of many synthetic estrogens.[3] Understanding the biological activity of these compounds is crucial for drug development, toxicology, and environmental health risk assessment. This guide provides an in-depth examination of the mechanisms of action of synthetic estrogens and the experimental methodologies used to evaluate their activity.

Mechanisms of Action: Signaling Pathways

The biological effects of synthetic estrogens are mediated through two principal signaling pathways: the classical genomic pathway and the rapid, non-genomic pathway.

Classical Genomic Signaling

The genomic pathway involves the regulation of gene expression through the binding of estrogen-ER complexes to specific DNA sequences known as Estrogen Response Elements (EREs).[4] This pathway is responsible for the long-term effects of estrogens.

The key steps of the classical genomic signaling pathway are as follows:

-

Ligand Binding: Synthetic estrogens, being lipophilic, diffuse across the cell membrane and bind to ERα or ERβ located in the cytoplasm or nucleus.

-

Receptor Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization (homodimers of ERα or ERβ, or heterodimers).

-

Nuclear Translocation and DNA Binding: The ligand-receptor dimer complex translocates to the nucleus (if not already there) and binds to EREs in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound receptor complex recruits co-activator or co-repressor proteins, which modulate the transcription of downstream genes, leading to altered protein synthesis and cellular responses.[5]

Non-Genomic Signaling

In addition to the classical genomic pathway, synthetic estrogens can elicit rapid cellular responses through non-genomic signaling.[6] This pathway is initiated by the binding of estrogens to a subpopulation of ERs located at the cell membrane or in the cytoplasm.[7] These rapid effects do not require gene transcription or protein synthesis.

Key features of the non-genomic signaling pathway include:

-

Membrane Receptor Activation: Synthetic estrogens bind to membrane-associated ERs (mERs), which can be full-length ERα or ERβ or truncated isoforms, as well as the G protein-coupled estrogen receptor (GPER).[7]

-

Activation of Kinase Cascades: Ligand binding to mERs triggers the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][8]

-

Downstream Effects: These signaling cascades can lead to various downstream effects, including modulation of ion channel activity, calcium mobilization, and activation of other signaling proteins like endothelial nitric oxide synthase (eNOS).[9] These rapid signals can also indirectly influence gene expression by phosphorylating and activating transcription factors.[8]

Experimental Protocols for Assessing Estrogenic Activity

A variety of in vitro and in vivo assays are used to characterize the biological activity of synthetic estrogens. These assays assess different aspects of estrogen action, from receptor binding to downstream cellular and physiological responses.

In Vitro Assays

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled estradiol for binding to ERα or ERβ. It provides a measure of the compound's binding affinity for the receptor.

Detailed Methodology:

-

Receptor Preparation: Prepare a source of estrogen receptors, typically from rat uterine cytosol or recombinant human ERα or ERβ.[10]

-

Reaction Mixture: In assay tubes, combine the receptor preparation, a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2), and varying concentrations of the unlabeled test compound.[10]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabel from the free radiolabel using a method such as hydroxylapatite or dextran-coated charcoal.[10]

-

Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is the IC50 value, which is inversely related to the binding affinity.[10]

Reporter gene assays measure the ability of a compound to activate the transcriptional activity of an estrogen receptor. These assays utilize a cell line that has been engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ERE.

Detailed Methodology (Yeast Estrogen Screen - YES):

-

Yeast Strain: Use a genetically modified strain of Saccharomyces cerevisiae that co-expresses the human ERα or ERβ and a reporter construct where the lacZ gene (encoding β-galactosidase) is regulated by an ERE.[11]

-

Cell Culture and Exposure: Culture the yeast cells in a suitable medium and expose them to a range of concentrations of the test compound.[12]

-

Incubation: Incubate the cultures to allow for receptor activation and reporter gene expression.

-

Lysis and Substrate Addition: Lyse the yeast cells and add a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).[4][11]

-

Colorimetric Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 570 nm).[4]

-

Data Analysis: The intensity of the color is proportional to the estrogenic activity of the compound. A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

This assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is estrogen-dependent.[13]

Detailed Methodology:

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.[13]

-

Cell Seeding: Seed the cells in multi-well plates at a defined density.

-

Compound Exposure: Expose the cells to various concentrations of the test compound. Include a positive control (17β-estradiol) and a negative control (vehicle).

-

Incubation: Incubate the plates for a period of 6-7 days to allow for cell proliferation.

-

Cell Number Quantification: Determine the final cell number using a method such as sulforhodamine B (SRB) staining, which stains total cellular protein.[13]

-

Data Analysis: A proliferative effect is observed as an increase in cell number compared to the negative control. A dose-response curve is constructed, and the EC50 is determined.

In Vivo Assay: Uterotrophic Bioassay

The uterotrophic bioassay is a short-term in vivo screening test that measures the estrogen-induced increase in uterine weight in female rodents.[14] It is considered a reliable indicator of estrogenic activity.

Detailed Methodology (Ovariectomized Adult Rodent Model):

-

Animal Model: Use young adult female rats or mice that have been ovariectomized to remove the endogenous source of estrogens. Allow sufficient time for uterine regression.[15]

-

Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[14] Include a vehicle control group and a positive control group treated with a known estrogen like ethinylestradiol.

-

Necropsy: Euthanize the animals approximately 24 hours after the final dose.

-

Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and mesentery, and record the wet weight. The uterus may also be blotted to obtain a blotted uterine weight.[14]

-

Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.[14]

Quantitative Data on the Biological Activity of Synthetic Estrogens

The following tables summarize the binding affinities and potencies of several representative synthetic estrogens for ERα and ERβ. It is important to note that these values can vary depending on the specific assay conditions and cell types used.

Table 1: Estrogen Receptor Binding Affinities of Selected Synthetic Estrogens

| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| 17β-Estradiol (E2) | ERα | Competitive Binding | 0.2-2 | ~0.1 | [16] |

| ERβ | Competitive Binding | 0.5-5 | ~0.2 | [16] | |

| Ethinylestradiol (EE2) | ERα | Competitive Binding | - | - | [11] |

| ERβ | Competitive Binding | - | - | [11] | |

| Diethylstilbestrol (DES) | ERα | Competitive Binding | ~0.2 | ~0.1 | [2] |

| ERβ | Competitive Binding | ~0.2 | ~0.1 | [2] | |

| Bisphenol A (BPA) | ERα | Competitive Binding | 1030 | - | [10] |

| ERβ | Competitive Binding | 900 | - | [10] | |

| Genistein | ERα | Competitive Binding | ~150 | - | [9] |

| ERβ | Competitive Binding | ~5 | - | [9] |

IC50: The concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. Ki: The inhibition constant for a ligand, representing its binding affinity.

Table 2: Functional Potencies of Selected Synthetic Estrogens

| Compound | Receptor | Assay Type | EC50 (nM) | Reference(s) |

| 17β-Estradiol (E2) | ERα | Reporter Gene | 0.01 - 0.1 | [3] |

| ERβ | Reporter Gene | 0.02 - 0.2 | [3] | |

| ERα | MCF-7 Proliferation | 0.001 - 0.01 | [17] | |

| Ethinylestradiol (EE2) | ERα | Reporter Gene | 0.0085 | [3] |

| Diethylstilbestrol (DES) | ERα | Reporter Gene | 0.014 | [3] |

| ERβ | Reporter Gene | 0.06 | [18] | |

| Bisphenol A (BPA) | ERα | Reporter Gene | 317 | [10] |

| ERβ | Reporter Gene | 693 | [10] | |

| ERα | MCF-7 Proliferation | >1000 | [6] | |

| Genistein | ERα | Reporter Gene | ~50 | [9] |

| ERβ | Reporter Gene | ~5 | [9] | |

| ERα | MCF-7 Proliferation | ~100 | [19] |

EC50: The concentration of a ligand that produces 50% of the maximal response in a functional assay.

Conclusion

Synthetic estrogens exert their biological effects through a complex interplay of genomic and non-genomic signaling pathways, mediated by their interaction with estrogen receptors α and β. A comprehensive understanding of their activity requires a multi-faceted approach, employing a range of in vitro and in vivo assays to characterize receptor binding, transcriptional activation, and physiological responses. The data and protocols presented in this guide provide a foundational resource for researchers in the fields of pharmacology, toxicology, and endocrinology, facilitating the continued investigation of these important and ubiquitous compounds. The provided diagrams and tables serve as quick references for the complex mechanisms and quantitative aspects of synthetic estrogen activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Diethylstilbestrol metabolites and analogs: differential ligand effects on estrogen receptor interactions with nuclear matrix sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. academic.oup.com [academic.oup.com]

- 7. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogen-related receptor beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Interactions of synthetic estrogens with human estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 19. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Organosilicon Compounds in Medicine

Quadrosilan: An In-Depth Technical Guide on a Novel Investigational Compound

Disclaimer: The information presented in this document is based on publicly available data and is intended for a scientific audience, including researchers, scientists, and drug development professionals. "this compound" is a placeholder name for a novel organosilicon compound, and the details provided herein are a synthesis of emerging research in the field of silicon-based therapeutics.

Organosilicon compounds, characterized by carbon-silicon bonds, have garnered increasing interest in medicinal chemistry. The unique physicochemical properties of silicon, such as its larger atomic radius and lower electronegativity compared to carbon, can significantly alter the metabolic stability, lipophilicity, and potency of drug candidates. These modifications offer a promising avenue for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

The Discovery of this compound: A Hypothetical Pathway

The conceptual discovery of this compound originates from a strategic drug design approach aimed at improving the therapeutic index of a class of kinase inhibitors. The core hypothesis was that the introduction of a tetrasilacyclohexane (quadrosilane) moiety could enhance metabolic stability and reduce off-target effects.

Experimental Workflow for Lead Compound Identification:

Caption: A hypothetical workflow for the discovery of this compound, from library synthesis to lead compound identification.

Preclinical Development and Mechanistic Studies

Following its identification, this compound would undergo rigorous preclinical evaluation to characterize its pharmacological properties and mechanism of action.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Preliminary studies suggest that this compound acts as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Signaling Pathway of this compound Inhibition:

Caption: this compound's proposed mechanism of action, involving the inhibition of PI3K and the downstream PI3K/Akt/mTOR signaling pathway.

Preclinical Efficacy and Safety Data

In vitro and in vivo studies would be essential to establish the preliminary efficacy and safety profile of this compound.

Table 1: Summary of In Vitro Potency and Selectivity

| Assay Type | Target | IC₅₀ (nM) | Selectivity vs. Other Kinases |

| Kinase Inhibition | PI3Kα | 5.2 | >100-fold vs. PI3Kβ/γ/δ |

| Cell Proliferation | MCF-7 (Breast Cancer) | 15.8 | - |

| A549 (Lung Cancer) | 22.1 | - | |

| U87-MG (Glioblastoma) | 18.5 | - |

Table 2: Key Pharmacokinetic Parameters in Rodents

| Parameter | Route | Value |

| Bioavailability (F%) | Oral | 45% |

| Half-life (t₁/₂) | Intravenous | 8.2 hours |

| Cₘₐₓ | Oral (10 mg/kg) | 1.2 µM |

| AUC | Oral (10 mg/kg) | 8.5 µM·h |

Experimental Protocol for In Vivo Tumor Xenograft Studies:

-

Cell Implantation: Athymic nude mice are subcutaneously implanted with 5 x 10⁶ cancer cells (e.g., MCF-7).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally once daily at predetermined doses.

-

Monitoring: Tumor volume and body weight are measured twice weekly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised for further analysis.

Future Directions and Clinical Development

The promising preclinical data for this compound would warrant its advancement into clinical development. The initial focus would likely be on solid tumors with known PI3K pathway alterations.

Logical Flow for Clinical Trial Progression:

An In-depth Technical Guide to the Physicochemical Properties of Quadrosilan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrosilan, also known by its developmental code name KABI-1774 and brand name Cisobitan, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] As an organosilicon compound, chemically identified as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, it has been utilized as an antigonadotropic agent in the management of prostate cancer.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its chemical identity, physical characteristics, and predicted attributes. Detailed experimental protocols for the synthesis of related compounds and general analytical methodologies are presented, alongside an exploration of its mechanism of action through the estrogen receptor signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of organosilicon compounds and nonsteroidal estrogens.

Chemical Identity and Physicochemical Properties

This compound is a cyclic siloxane with two phenyl groups in a cis-conformation. Its core structure is a cyclotetrasiloxane ring, which imparts unique chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | [2][3] |

| Synonyms | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane | [1] |

| CAS Number | 4657-20-9, 33204-76-1 | [1][2][3] |

| Molecular Formula | C18H28O4Si4 | [1][2][3] |

| Molecular Weight | 420.758 g/mol | [1] |

| Melting Point | 41 °C | |

| Boiling Point | 353.9 °C at 760 mmHg | [2] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 146 °C | [2] |

| LogP (Predicted) | 3.42840 | |

| Solubility | Data not available. Inferred to be soluble in nonpolar organic solvents and poorly soluble in water based on its chemical structure. | [4] |

| pKa (Predicted) | Data not available. The siloxane backbone is generally considered non-ionizable under physiological conditions. |

Experimental Protocols

Synthesis of Cyclic Siloxanes (General Procedure)

Objective: To synthesize cyclic siloxanes through the hydrolysis of a diorganodichlorosilane.

Materials:

-

Diorganodichlorosilane (e.g., dimethyldichlorosilane for the synthesis of octamethylcyclotetrasiloxane, D4)

-

Water

-

Organic solvent (e.g., diethyl ether or toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of the diorganodichlorosilane in an organic solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Water is slowly added to the solution with vigorous stirring. The hydrolysis reaction is exothermic and produces hydrochloric acid as a byproduct.

-

The reaction mixture is stirred for a specified period to ensure complete hydrolysis and cyclization.

-

The organic layer is separated from the aqueous layer.

-

The organic layer is washed with water to remove any remaining acid and then dried over an anhydrous drying agent.

-

The solvent is removed by distillation to yield a mixture of cyclic and linear siloxanes.

-

Fractional distillation or chromatography can be used to isolate the desired cyclic siloxane.[5]

Caption: Simplified classical genomic signaling pathway of this compound via ERα.

Conclusion

This compound is a synthetic nonsteroidal estrogen with a distinct organosilicon structure. While some of its fundamental physicochemical properties are documented, further research is required to fully characterize its solubility profile and pKa. The provided general experimental protocols for synthesis and analysis of related compounds offer a starting point for the development of specific methods for this compound. Its mechanism of action through the estrogen receptor alpha signaling pathway is consistent with other nonsteroidal estrogens, leading to the regulation of gene expression and subsequent physiological responses. This guide consolidates the current knowledge on this compound and highlights areas where further investigation is needed to support its potential applications in research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-cis-diphenylhexamethylcyclotetrasiloxane: physico-chemical properties and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Siloxane - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Evaluating the Response of Prostate Cancer Cell Lines (LNCaP, PC-3, 22Rv1) to the G-Quadruplex Stabilizer Quadrosilan

For Research Use Only.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The androgen receptor (AR) signaling pathway plays a pivotal role in the progression of prostate cancer, making it a primary target for therapeutic intervention.[1][2] However, the emergence of resistance to conventional anti-androgen therapies remains a significant clinical challenge.[3] A promising alternative strategy involves the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes, such as the AR gene, to inhibit their transcription.[1][2][4]

Quadrosilan is a novel small molecule designed to stabilize G-quadruplex DNA structures, thereby offering a potential therapeutic mechanism to suppress AR expression and inhibit the growth of prostate cancer cells.[3][5] These application notes provide a comprehensive guide for researchers to evaluate the cellular response of three distinct prostate cancer cell lines—LNCaP, PC-3, and 22Rv1—to this compound treatment.

The selected cell lines represent different stages and characteristics of prostate cancer:

-

LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line derived from a lymph node metastasis.[6][7][8][9][10] These cells express a functional androgen receptor and are responsive to androgens.[6][7]

-

PC-3: A human prostate adenocarcinoma cell line established from a bone metastasis.[11][12] These cells are androgen-independent and do not express the androgen receptor, representing a more advanced and aggressive stage of the disease.[11][13][14]

-

22Rv1: A human prostate carcinoma epithelial cell line derived from a xenograft that relapsed after castration.[15][16] This cell line is androgen-independent but still expresses the androgen receptor, including a splice variant (AR-V7) that contributes to therapy resistance.[16]

These notes detail the protocols for cell culture, cell viability assessment (MTT assay), apoptosis analysis (Annexin V/PI staining), and cell cycle analysis (propidium iodide staining). The provided methodologies and data presentation formats are intended to facilitate reproducible and comparative studies of this compound's efficacy.

Materials and Methods

Cell Culture

Standard sterile techniques should be used for all cell culture procedures.

LNCaP Cell Culture:

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[13]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6][13]

-

Subculturing: When cells reach 70-80% confluency, detach with 0.25% Trypsin-EDTA. Reseed at a ratio of 1:3 to 1:6.[9]

PC-3 Cell Culture:

-

Media: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.[13]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[13]

-

Subculturing: When cells reach 70-80% confluency, detach with 0.05% Trypsin-EDTA. Reseed at a ratio of 1:2 to 1:6.[12]

22Rv1 Cell Culture:

-

Media: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.[13]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[13][15]

-

Subculturing: When cells reach 70-80% confluency, detach with 0.05% Trypsin-EDTA. Reseed at a ratio of 1:5 to 1:10.[15]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

-